Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C14H16O4S2 It is a derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the reaction of 3,4-dimethylthiophene-2,5-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete esterification of the carboxylic acid groups, resulting in the formation of the diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate: A similar compound with a slightly different structure.
Ethyl 5-(ethoxycarbonyl)-3,4-dimethylthiopheno[3,2-d]thiophene-2-carboxylate:
Uniqueness
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate stands out due to its unique thieno[2,3-b]thiophene core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXDOYDXLOMMIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352270 |
Source
|
Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152487-69-9 |
Source
|
Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are some of the key structural characteristics of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate?
A1: this compound features a planar thieno[2,3-b]thiophene ring system. [] This planarity is likely a contributing factor to its ability to engage in π-π stacking interactions, as observed in its crystal structure. [] Additionally, the molecule can form intramolecular C–H⋯O hydrogen bonds, contributing to its conformational stability. []
Q2: How can this compound be synthesized?
A2: this compound can be synthesized through a reaction involving acetylacetone and carbon disulfide. [] This reaction provides a foundation for further modifications to the molecule, enabling the synthesis of various thieno[2,3-b]thiophene derivatives. [, ]
Q3: What are some of the reactions this compound can undergo?
A3: this compound serves as a versatile starting material for synthesizing diverse compounds. It readily reacts with hydrazine hydrate to yield the corresponding hydrazide derivative. [] This hydrazide can further react with various reagents, such as acetylacetone, ethyl acetoacetate, malononitrile, carbon disulfide, phenyl isothiocyanate, p-chlorobenzaldehyde, and can also undergo diazotization, leading to a range of derivatives. [] Additionally, reacting the 2,5-bis(azidocarbonyl)-3,4-dimethylthieno[2,3-b]thiophene derivative with ethyl cyanoacetate, diethyl malonate, or malononitrile yields the corresponding triazole derivatives. []
Q4: What are the potential applications of this compound and its derivatives?
A4: this compound is a valuable precursor in the synthesis of various thieno[2,3-b]thiophene derivatives. These derivatives show promise as starting materials for developing biologically active compounds. [] The ability to readily functionalize this compound makes it an attractive target for exploring new chemical entities with potential applications in medicinal chemistry and drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.